3-Bromo-2-fluoronitrobenzene
Overview
Description
3-Bromo-2-fluoronitrobenzene is a chemical compound with the molecular formula C6H3BrFNO2 and a molecular weight of 220 . It appears as a pale-yellow to yellow or red-brown solid or liquid . This compound can be used in copper reduction reactions and as an organic electrophosphorescent material and organic electroluminescent elements and electronic devices .
Synthesis Analysis
The synthesis of this compound involves several stages . The first stage involves the reaction of 2-bromo-6-nitroaniline with hexafluorophosphoric acid in ethanol and water at 0 - 15°C for 2 hours. The second stage involves the reaction with isopentyl nitrite in ethanol and water at 0 - 5°C for 2 hours. The final stage involves heating in 5,5-dimethyl-1,3-cyclohexadiene at 120 - 130°C for 2 hours .Molecular Structure Analysis
The IUPAC name for this compound is 1-bromo-2-fluoro-3-nitrobenzene . The InChI code for this compound is 1S/C6H3BrFNO2/c7-4-2-1-3-5 (6 (4)8)9 (10)11/h1-3H .Chemical Reactions Analysis
This compound can be used in copper reduction reactions . It can also be used as an organic electrophosphorescent material and organic electroluminescent elements and electronic devices .Physical and Chemical Properties Analysis
This compound has a melting point of 29-31°C and a predicted boiling point of 259.1±20.0 °C . The density of this compound is predicted to be 1.808±0.06 g/cm3 . It is stored at ambient temperature and appears as a fused solid .Scientific Research Applications
Biodegradation by Bacteria
3-Bromo-2-fluoronitrobenzene, along with similar halonitroaromatic compounds, is a persistent environmental contaminant. Research shows that certain bacteria, like Diaphorobacter sp. strain JS3051, can degrade related compounds such as 3-chloronitrobenzene and 3-bromonitrobenzene. This degradation process involves the use of enzymes like Rieske nonheme iron dioxygenase and chlorocatechol 1,2-dioxygenase, which catalyze the degradation of these compounds into halomuconic acids. This ability of bacteria to adapt to habitats contaminated with mixtures of chloronitrobenzenes is significant for environmental bioremediation efforts (Xu et al., 2022).
Photofragment Spectroscopy
Studies on compounds like 1-bromo-3-fluorobenzene, which are structurally similar to this compound, have shown interesting results in photofragment translational spectroscopy. The photodissociation process of such compounds at specific wavelengths (e.g., 266 nm) has been observed, providing insights into the translational energy distributions and the effects of fluorine atom substitution on these processes. This has implications for understanding the photodissociation mechanisms of halogenated aromatic compounds (Gu et al., 2001).
Synthesis of Radioactive Tracers
The synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT) involves a process where compounds like 1-bromo-3-(nitrobenzene-4-sulfonyloxy)-propane are fluorinated. This process, part of creating radioactive tracers used in medical imaging, demonstrates the relevance of bromo-fluoronitrobenzene derivatives in advanced medical research and diagnostics (Klok et al., 2006).
Spectroscopic Investigations
Spectroscopic studies, such as FT-IR, FT-Raman, and UV spectroscopy, have been conducted on similar compounds like 1-bromo-3-fluorobenzene. These studies provide valuable insights into the molecular geometry, vibrational frequencies, and electronic properties of these compounds. Such research is crucial for understanding the fundamental properties of halogenated nitrobenzene derivatives and their potential applications in various fields of chemistry and materials science (Mahadevan et al., 2011).
Safety and Hazards
The safety information for 3-Bromo-2-fluoronitrobenzene includes several hazard statements: H302, H315, H319, and H335 . Precautionary statements include P261, P271, and P280 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Relevant Papers this compound is a subject of research in various scientific papers . These papers include peer-reviewed articles, technical documents, and more . They provide valuable insights into the properties, uses, and synthesis of this compound .
Mechanism of Action
Target of Action
3-Bromo-2-fluoronitrobenzene is primarily used as an intermediate in the synthesis of various pharmaceutical compounds . .
Mode of Action
It is known to participate in copper reduction reactions . It can also be used as an organic electrophosphorescent material and in organic electroluminescent elements and electronic devices .
Result of Action
Its use in the production of electrophosphorescent materials and electronic devices suggests it may influence electron transport and energy transfer processes at the molecular level .
Action Environment
This compound is a solid compound that should be stored in a dry, room temperature environment . Its action, efficacy, and stability could potentially be influenced by factors such as temperature, humidity, and exposure to light or oxygen.
Properties
IUPAC Name |
1-bromo-2-fluoro-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYFDHRLYOKUMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654275 | |
Record name | 1-Bromo-2-fluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58534-94-4 | |
Record name | 1-Bromo-2-fluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-fluoro-3-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-bromo-2-fluoronitrobenzene?
A1: The molecular formula of this compound is C6H3BrFNO2. Based on the atomic weights of the constituent elements, its molecular weight is calculated to be approximately 218.0 g/mol.
Q2: What is known about the reduction of this compound by Copper(I)?
A2: One of the provided research papers focuses specifically on this reaction. [] While the abstract doesn't provide specific details about the reaction products or conditions, the title, "SYNTHESIS OF this compound AND ITS REDUCTION BY COPPER(I)" [], suggests that this research investigated the capability of Copper(I) to reduce the nitro group in the compound. Further investigation into the full text of the research paper would be needed to understand the specifics of this reduction reaction.
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